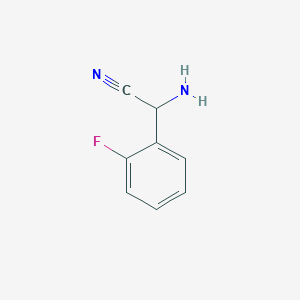

![molecular formula C7H4ClNO2S B3032653 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-33-9](/img/structure/B3032653.png)

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Descripción general

Descripción

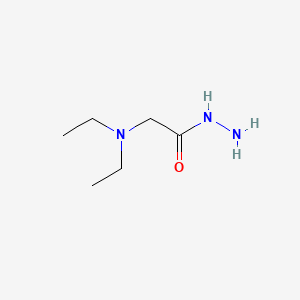

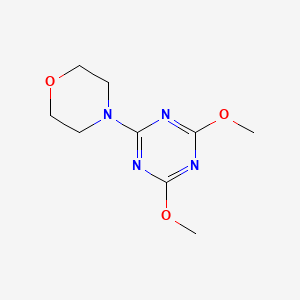

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 332099-33-9 . It has a molecular weight of 201.63 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Chemical Synthesis Approaches

A broad spectrum of studies has focused on developing synthetic methods for derivatives of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, which serve as key intermediates in the synthesis of various heterocyclic compounds. These compounds are crucial for exploring chemical properties and potential applications in materials science, pharmaceuticals, and organic electronics. For instance, the synthesis of thieno[2,3-b]pyrrole-2-carboxylic and 2,4-dicarboxylic acids through reactions involving 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates and thioglycolic acid highlights the compound's versatility in forming heterocyclic structures (Grozav et al., 2019). Similarly, the development of new 4H-thieno[3,2-b]pyrrole-5-carboxamides through reactions with EtNH2 and indole sodium salt underlines the chemical adaptability and importance of this compound in synthesizing complex molecules (Torosyan et al., 2018).

Photochromic Systems and Regioselective Acylation

Development of Photochromic Materials

The compound's derivatives have been explored for their photochromic properties, which are essential for developing materials that change color in response to light. Such materials have applications in optical storage, photo-switching devices, and smart windows. An example is the study on the synthesis of photochromic dihetarylethenes based on thieno[3,2-b]pyrrole, which showcases the potential of these compounds in advanced material science applications (Krayushkin et al., 2002).

Regioselective Acylation Techniques

The exploration of catalysts and conditions for the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate highlights the compound's significance in organic synthesis. This research provides valuable insights into manipulating chemical structures for specific applications, demonstrating the compound's role in facilitating targeted synthesis pathways (Yarovenko et al., 2003).

Advanced Heterocyclic Libraries

Combinatorial Chemistry for Drug Discovery

The synthesis of novel heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole moieties through parallel solution-phase synthesis highlights the compound's utility in drug discovery and development. This approach allows for the rapid generation of diverse molecular libraries for screening potential therapeutic agents, underscoring the compound's value in medicinal chemistry (Ilyin et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) . This enzyme is involved in the metabolism of D-amino acids, which play crucial roles in various physiological processes.

Mode of Action

This compound interacts with its target by inhibiting the cellular activity of DAO . It does so potently, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .

Biochemical Pathways

The inhibition of DAO by this compound affects the metabolism of D-amino acids. This can have downstream effects on various physiological processes, including neurotransmission and immune response .

Result of Action

The inhibition of DAO by this compound can lead to an increase in the levels of D-amino acids, which can have various molecular and cellular effects. For example, increased levels of D-serine, a co-agonist of the NMDA receptor, can enhance neurotransmission .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to potently inhibit the cellular activity of transfected D-amino acid oxidase (DAO) in CHO cells, with IC50 values of 145 nM and 114 nM against human and rat DAO, respectively . This compound exhibits no activity towards D-aspartate oxidase (DDO) and several P450 enzymes, indicating its specificity . The interactions between this compound and these enzymes are primarily inhibitory, affecting the enzyme’s ability to catalyze reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory effect on D-amino acid oxidase can lead to alterations in the levels of D-amino acids within cells, impacting cellular signaling and metabolic pathways . Additionally, the compound’s specificity towards certain enzymes suggests that it may have targeted effects on specific cell types, potentially influencing cellular functions in a controlled manner.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes, leading to inhibition of their catalytic activity. The compound binds to the active site of D-amino acid oxidase, preventing the enzyme from interacting with its natural substrates . This inhibition results in decreased enzymatic activity and subsequent changes in cellular processes that depend on the enzyme’s function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and specific inhibitory effects on target enzymes. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. Its inhibition of D-amino acid oxidase affects the metabolism of D-amino acids, leading to changes in metabolic flux and metabolite levels within cells . These alterations can have downstream effects on various biochemical pathways, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and reach its target enzymes is crucial for its biochemical activity . Additionally, its distribution within different tissues may vary, affecting its overall efficacy and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with target enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects.

Propiedades

IUPAC Name |

3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGNVONVURZBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1SC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619863 | |

| Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332099-33-9 | |

| Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332099-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[3.5]nonan-2-one](/img/structure/B3032574.png)

![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)